5S,6R-DiHETE 5S,6R-DiHETE 5(S),6(R)-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4). Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6(R)-DiHETE. It is a weak LTD4 receptor agonist in guinea pig lung membranes. It induces guinea pig ileum contraction with an ED50 value of 1.3 µM.
5(S),6(R)-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4). Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6(R)-DiHETE. 5(S),6(R)-DiHETE is a weak LTD4 receptor agonist in guinea pig lung membranes. It induces guinea pig ileum contraction with an ED50 value of 1.3 µM.
Brand Name: Vulcanchem
CAS No.: 82948-88-7
VCID: VC20816827
InChI: InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1
SMILES: CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol

5S,6R-DiHETE

CAS No.: 82948-88-7

Cat. No.: VC20816827

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

5S,6R-DiHETE - 82948-88-7

Specification

CAS No. 82948-88-7
Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
IUPAC Name (5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1
Standard InChI Key UVZBUUTTYHTDRR-NSEFZGNTSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O
SMILES CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Canonical SMILES CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Appearance Assay:≥98%A solution in ethanol

Introduction

Chemical Identity and Properties

Physical and Chemical Properties

5S,6R-DiHETE is a colorless liquid with specific physical and chemical properties essential for its biological activity and laboratory handling. Table 1 summarizes these properties based on experimental and predicted values.

Table 1: Chemical and Physical Properties of 5S,6R-DiHETE

PropertyValue
CAS Number82948-88-7
Molecular FormulaC20H32O4
Molecular Weight336.47
Physical StateColorless liquid
Boiling Point537.6±50.0 °C (Predicted)
Density1.040±0.06 g/cm³ (Predicted)
pKa4.67±0.10 (Predicted)
Canonical SMILESCCCCC/C=C\C/C=C\C=C\C=C$$C@@H](O)C@@HCCCC(O)=O

The compound exhibits good solubility in various solvents, making it suitable for different experimental applications. The solubility profile is as follows: DMF: >50 mg/ml, DMSO: >50 mg/ml, Ethanol: >50 mg/ml, and PBS (pH 7.2): >1 mg/ml .

Biosynthesis and Metabolism

Formation From Leukotriene A4

5S,6R-DiHETE is primarily formed as a nonenzymatic hydrolysis product of leukotriene A4 (LTA4) . While many eicosanoids are produced through specific enzymatic pathways, 5S,6R-DiHETE can be generated through non-specific hydrolysis of the epoxide group in LTA4. This process can occur spontaneously under physiological conditions, contributing to the basal levels of this compound in biological systems.

Enzymatic Pathways

Although 5S,6R-DiHETE can form non-enzymatically, there are also specific enzymatic pathways involved in its biosynthesis. Mouse liver cytosolic epoxide hydrolase has been shown to catalyze the conversion of LTA4 to 5S,6R-DiHETE . This enzymatic conversion represents a regulated pathway for the production of this bioactive lipid.

Biological Activities

Receptor Interactions

5S,6R-DiHETE has been identified as a weak LTD4 receptor agonist in guinea pig lung membranes . This activity suggests that it may participate in inflammatory processes through this receptor pathway, although its potency is lower than that of LTD4 itself. In functional assays, 5S,6R-DiHETE has been shown to induce guinea pig ileum contraction with an ED50 value of 1.3 μM , demonstrating its ability to influence smooth muscle function.

Effects on Vascular Function

The most well-documented biological activity of 5S,6R-DiHETE relates to its effects on vascular function. Table 2 summarizes the key vascular effects observed in different experimental models.

Table 2: Vascular Effects of 5S,6R-DiHETE

EffectExperimental ModelObservation
Vascular InflammationMouse ear modelInhibited histamine-induced inflammation
Vascular PermeabilityMouse modelSignificantly inhibited histamine-induced dye extravasation (0.06 ± 0.02 μg/mg)
Vascular ToneIsolated mouse aortaAttenuated acetylcholine-induced vascular relaxation
Endothelial Barrier FunctionHUVEC cellsInhibited histamine-induced decrease in transendothelial electrical resistance (TER) (minimum of 0.915 ± 0.012-fold vs. 0.82 ± 0.05-fold)
eNOS PhosphorylationHUVEC cellsSignificantly reduced histamine-induced phosphorylation of eNOS at serine 1177
NO ProductionHUVEC cellsInhibited histamine-induced NO production (0.11 ± 0.06 pmol/μg protein vs. 0.31 ± 0.06 pmol/μg protein)
Intracellular Ca²⁺HUVEC cellsInhibited histamine-induced increases in intracellular Ca²⁺

These findings collectively indicate that 5S,6R-DiHETE has significant anti-inflammatory effects in the vasculature, particularly by inhibiting histamine-induced responses .

Effects on Cellular Signaling Mechanisms

At the cellular level, 5S,6R-DiHETE appears to modulate key signaling pathways involved in vascular function. One of the most notable effects is its ability to inhibit histamine-induced increases in intracellular Ca²⁺ concentrations in HUVECs . This is particularly significant because calcium signaling is a central regulator of multiple cellular processes, including endothelial barrier function, nitric oxide production, and inflammatory responses.

The inhibition of calcium signaling likely contributes to the observed effects on endothelial barrier function. In HUVEC models, treatment with 10 μM histamine significantly decreased transendothelial electrical resistance (TER) to a minimum of 0.82 ± 0.05-fold of baseline, indicating barrier disruption. Pretreatment with 0.3 μM 5S,6R-DiHETE significantly attenuated this histamine-induced barrier dysfunction, maintaining TER at a minimum of 0.915 ± 0.012-fold of baseline .

Research Applications and Methodologies

Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM2.9718 mL
5 mM0.5944 mL
10 mM0.2972 mL

For optimal storage and stability, 5S,6R-DiHETE should be stored at -20°C . When preparing stock solutions, it is recommended to select the appropriate solvent according to the solubility profile and to store the solution in separate packages to avoid product degradation caused by repeated freezing and thawing. Stock solutions stored at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month .

Experimental Models

Various experimental models have been employed to study the biological activities of 5S,6R-DiHETE:

  • In vivo models: Mouse ear models have been used to assess effects on vascular inflammation and permeability .

  • Ex vivo models: Isolated mouse aorta preparations have been utilized to examine effects on vascular tone and relaxation .

  • In vitro models: HUVECs have served as a primary cellular model for investigating effects on endothelial barrier function, calcium signaling, eNOS phosphorylation, and NO production .

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